molecular formula C23H28N2O2S B6007784 N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide

N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide

Cat. No. B6007784
M. Wt: 396.5 g/mol
InChI Key: JYAVVUBGTQEIJU-UHFFFAOYSA-N
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Description

N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide, also known as MBP-3, is a synthetic compound that has been extensively studied for its potential application in various scientific research fields. This compound belongs to the class of piperidinecarboxamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide is not fully understood. However, it has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including analgesic, antidepressant, and anxiolytic properties. This compound has also been shown to modulate the release of various neurotransmitters, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has been extensively studied for its biological activities. However, one limitation of N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide is its potential for non-specific binding to other receptors, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide. One area of interest is the development of more selective analogs of N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide that can bind to specific opioid receptors. Another area of interest is the investigation of the potential therapeutic applications of N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide in various neurological and psychiatric disorders. Finally, further research is needed to elucidate the exact mechanism of action of N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide involves the reaction of 3-(methylthio)propanoic acid with 3'-methylbiphenyl-3-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine in the presence of triethylamine to yield N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide.

Scientific Research Applications

N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide has been studied extensively for its potential application in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including binding to opioid receptors and modulating the release of neurotransmitters.

properties

IUPAC Name

N-[3-(3-methylphenyl)phenyl]-1-(3-methylsulfanylpropanoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-17-6-3-7-18(14-17)19-8-4-10-21(15-19)24-23(27)20-9-5-12-25(16-20)22(26)11-13-28-2/h3-4,6-8,10,14-15,20H,5,9,11-13,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVVUBGTQEIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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